molecular formula C17H17N3O3S B11002059 methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate

methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11002059
M. Wt: 343.4 g/mol
InChI Key: JOPFHRBZILHBJZ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzoate ester. This compound is notable for its potential biological activities, which include antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrole ring, and finally the esterification to form the benzoate ester .

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in microbial cells, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C17H17N3O3S/c1-9-10(2)24-16(19-9)14-13(21)8-20(15(14)18)12-6-4-11(5-7-12)17(22)23-3/h4-7,18,21H,8H2,1-3H3

InChI Key

JOPFHRBZILHBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)C(=O)OC)O)C

Origin of Product

United States

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